![molecular formula C30H37NO4 B1460621 17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione CAS No. 1621894-64-1](/img/structure/B1460621.png)
17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione
Vue d'ensemble
Description
The compound is a steroid derivative, given the “pregna” part of the name, which suggests a structure similar to pregnane, a parent hydrocarbon for a class of steroids. The “17-(Acetyloxy)” and “11beta-[4-[di(methyl-d3)amino]phenyl]” parts suggest functionalization with an acetoxy group (an ester) and an amine group, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and chiral centers. The presence of the acetoxy group would introduce polarity and potential for hydrogen bonding .Chemical Reactions Analysis
The acetoxy group is often used as a protecting group in organic synthesis, and can be removed under acidic or basic conditions . The amine group could undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The acetoxy group would increase its polarity compared to a parent steroid, potentially affecting its solubility and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Research by Knight (1980) focused on the synthesis of D-homo isomers of related compounds, emphasizing the importance of such steroids in structural and synthetic studies (Knight, 1980).
Physico-chemical Properties
- Toscano et al. (1977) investigated the physico-chemical properties of Halopredone acetate, a compound with a similar structure, underlining the relevance of these studies in understanding the properties of steroids like 17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione (Toscano, Guadagnini, & Grisanti, 1977).
Progesterone Receptor Modulation
- Gainer and Ulmann (2003) discussed CDB(VA)-2914, a synthetic steroid similar to 17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione, highlighting its role as a progesterone receptor modulator with potential contraceptive applications (Gainer & Ulmann, 2003).
Anti-inflammatory Activity
- The study by Toscano et al. (1977) on derivatives of 2-bromo-6beta-fluoropregna-1,4-diene-3,20-dione shows the potential anti-inflammatory applications of steroids with a structure similar to 17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione (Toscano et al., 1977).
Hormone Receptor Interaction
- Pichon and Milgrom (1977) studied the interaction of similar steroids with hormone receptors in humanmammary carcinoma, providing insights into the potential interactions of 17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione with hormone receptors (Pichon & Milgrom, 1977).
Natural Product Derivatives
- Research by Khan et al. (2011) on pregnane derivatives from Potentilla evestita highlights the exploration of similar compounds in natural products, which could be relevant to the study of 17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione (Khan et al., 2011).
Impact on Endocrine Function
- Cobb et al. (1971) investigated the effects of megestrol acetate, a compound structurally related to 17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione, on endocrine functions, which could be relevant for understanding the biological impacts of similar compounds (Cobb, Bloom, Roe, & Mackenzie, 1971).
Pharmacological Profile
- Studies like that of Paris et al. (1983) provide insights into the pharmacological profiles of structurally similar compounds, which could inform the understanding of 17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione (Paris, Thevenot, Bonnet, & Granero, 1983).
Orientations Futures
Propriétés
IUPAC Name |
[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[bis(trideuteriomethyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1/i4D3,5D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLLAFOLCSJHRE-JBNLJIHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@@]3(C(=O)C)OC(=O)C)[C@H]4C2=C5CCC(=O)C=C5CC4)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



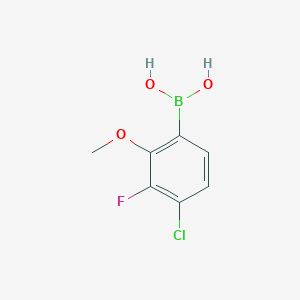
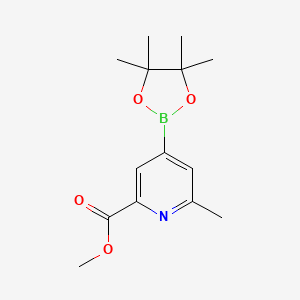
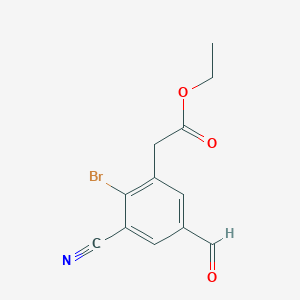
![Imidazo[1,2-a]pyridine-6-carbaldehyde oxime](/img/structure/B1460542.png)
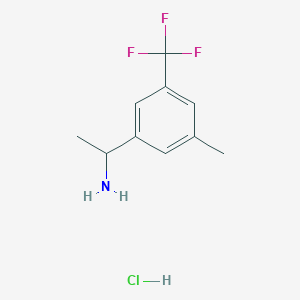
![1-[(5-Methyl-1h-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B1460547.png)
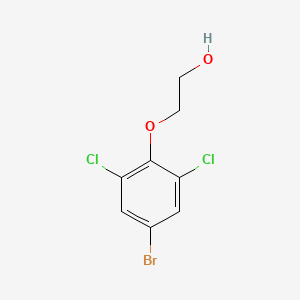

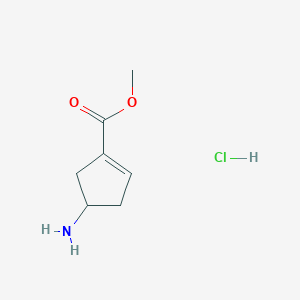
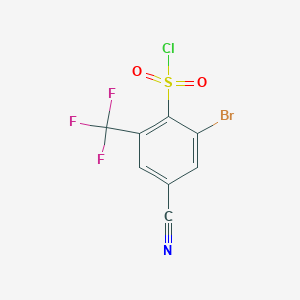

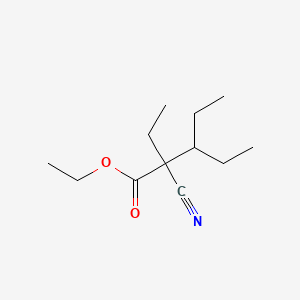
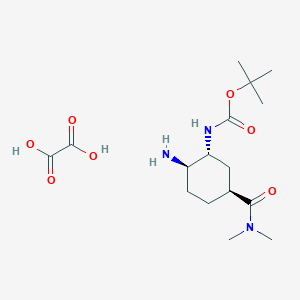
![6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460561.png)